molecular formula C22H20ClN5O3S B2510723 N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896318-52-8

N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2510723
CAS No.: 896318-52-8
M. Wt: 469.94
InChI Key: UTHLBHUFVSGVLV-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5, a 1H-pyrrole moiety at position 4, and a sulfanyl-linked acetamide chain terminating in a 5-chloro-2-methoxyphenyl group. Its synthesis likely involves alkylation of triazole-thiol intermediates with α-chloroacetamides, as seen in analogous compounds .

Key structural features influencing activity include:

  • Triazole ring: A heterocyclic scaffold known for hydrogen-bonding and π-stacking interactions.
  • Sulfanyl bridge: Enhances stability and facilitates interactions with sulfur-binding biological targets.
  • Substituents: The 3-methoxyphenyl and 1H-pyrrole groups contribute to lipophilicity and electronic effects, while the 5-chloro-2-methoxyphenyl moiety may influence receptor selectivity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-30-17-7-5-6-15(12-17)21-25-26-22(28(21)27-10-3-4-11-27)32-14-20(29)24-18-13-16(23)8-9-19(18)31-2/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHLBHUFVSGVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its antimicrobial and antiparasitic properties.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted methoxyphenyl group, a pyrrole moiety, and a triazole ring. The molecular formula is C24H21ClN4O2SC_{24}H_{21}ClN_4O_2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms which are crucial for its biological activity.

Property Value
Molecular FormulaC24H21ClN4O2S
Molecular Weight473.9 g/mol
CAS Number333313-39-6

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrrole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains.

  • In Vitro Testing : A study evaluated the antimicrobial activity of related triazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity with minimal inhibitory concentrations (MIC) in the low micromolar range .
  • Mechanism of Action : The mechanism of action for these compounds often involves the inhibition of DNA synthesis or disruption of cell membrane integrity, leading to cell death .

Antiparasitic Activity

The compound's structure suggests potential antiparasitic effects, particularly against protozoan parasites.

  • Trypanocidal Activity : In vitro studies have shown that related compounds with similar structural features exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For example, certain derivatives demonstrated IC50 values as low as 0.010 µg/mL against this parasite .
  • Comparative Analysis : The activity of this compound was compared with known antiparasitic agents like Pentamidine, showing promising results in preliminary screenings .

Cytotoxicity Studies

While evaluating the therapeutic potential, it is crucial to assess cytotoxicity against human cell lines.

  • Cell Viability Assays : Compounds were tested on HeLa cells to determine their cytotoxic effects. Most tested derivatives maintained over 80% cell viability at concentrations that exhibited antimicrobial activity, indicating a favorable safety profile .
  • Selectivity Index : The selectivity index was calculated for several derivatives to assess their therapeutic window. High selectivity indices suggest that these compounds could be developed further for clinical applications without significant toxicity concerns.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized various triazole derivatives and evaluated their biological activities. Among them, the compound this compound was highlighted for its promising antimicrobial properties against both bacterial and protozoan pathogens.

Study 2: Antimicrobial Resistance

Another research effort focused on addressing antimicrobial resistance by exploring novel compounds like this one. Results indicated that specific modifications to the triazole ring could enhance potency against resistant strains of bacteria while reducing cytotoxicity towards human cells.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms involving:

  • Activation of apoptotic pathways.
  • Inhibition of key signaling proteins involved in cancer progression.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. Notable findings include:

  • Effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
  • Determination of minimum inhibitory concentration (MIC) values suggests its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary findings suggest it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryModulates inflammatory responses

Anticancer Study

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study attributed this effect to the compound's ability to activate apoptotic pathways.

Antimicrobial Research

In vitro tests showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The MIC values were determined, indicating its potential use as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Analogues

Several structurally related compounds have been synthesized and studied, with variations in substituents on the triazole ring, phenyl groups, and acetamide chain. Below is a detailed comparison:

Table 1: Structural Comparison and Reported Activities
Compound Name / ID Key Substituents Biological Activity / Applications Reference
Target Compound 5-(3-methoxyphenyl), 4-(1H-pyrrol-1-yl), N-(5-chloro-2-methoxyphenyl) Not explicitly reported (analogues suggest antimicrobial or anti-inflammatory potential)
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(3-pyridinyl), 4-ethyl, N-(5-acetamido-2-methoxyphenyl) Likely enzyme inhibition (lipoxygenase or kinase targets)
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(4-pyridinyl), 4-ethyl, N-(5-chloro-2-methylphenyl) Antiproliferative activity (cell line studies)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 5-(furan-2-yl), 4-amino, variable N-acetamide substituents Anti-exudative and anti-inflammatory activity in rodent models
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 5-(4-methylsulfanylbenzyl), 4-phenyl, N-(2-chlorophenyl) Structural studies (X-ray crystallography)

Key Observations

Substituent Effects on Activity: Pyridinyl vs. Pyrrole vs. Chloro vs. Methyl Groups: Chloro substituents (e.g., in the target compound and ) increase electrophilicity, which may enhance reactivity in biological systems.

Synthetic Pathways: Most derivatives are synthesized via: Alkylation of triazole-thiol intermediates with α-chloroacetamides . Paal-Knorr condensation for pyrrole or furan incorporation .

Biological Activity Trends :

  • Anti-exudative activity is prominent in furan-containing derivatives .
  • Pyridinyl and chlorophenyl substituents correlate with antiproliferative effects .
  • Methoxy groups (as in the target compound) are associated with improved pharmacokinetic properties, such as metabolic stability .

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